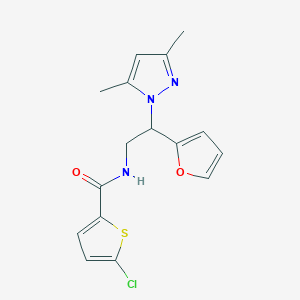
5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H16ClN3O2S and its molecular weight is 349.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : C18H18ClN3O3S
- Molecular Weight : 359.80682 g/mol
- CAS Number : 1241284-94-5
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:
- Anticancer Activity : The compound has shown promising results against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). The mechanism involves inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : It has been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process.
Anticancer Activity
A series of studies have evaluated the cytotoxic effects of this compound:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Apoptosis induction |
| A549 | 12.50 | Cell cycle arrest |
| HT-29 | 42.30 | Inhibition of proliferation |
These findings indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Activity
The compound's anti-inflammatory effects were assessed using carrageenan-induced edema models in rats:
| Compound | COX Inhibition (%) | Safety Profile |
|---|---|---|
| 5-chloro-N-(2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl)thiophene-2-carboxamide | 71% | Minimal degenerative changes in liver and kidneys |
This table highlights the effectiveness of the compound in reducing inflammation while maintaining a favorable safety profile .
Case Studies
- In Vivo Studies : A study conducted by Abdellatif et al. demonstrated that derivatives similar to this compound showed significant anti-inflammatory activity with low toxicity profiles in rat models. The study emphasized the importance of structural modifications in enhancing biological activity while minimizing side effects .
- Cell Culture Experiments : In vitro studies revealed that the compound induced apoptosis in cancer cells through mitochondrial pathways, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Propiedades
IUPAC Name |
5-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c1-10-8-11(2)20(19-10)12(13-4-3-7-22-13)9-18-16(21)14-5-6-15(17)23-14/h3-8,12H,9H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCWIYGYLFSRCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2=CC=C(S2)Cl)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














